2-benzyl-1-methyl-2-azabicyclo[2.1.1]hexane

Lipophilicity Physicochemical Properties Drug Design

2-Benzyl-1-methyl-2-azabicyclo[2.1.1]hexane (CAS 637739-96-9) is a 2-azabicyclo[2.1.1]hexane (2-aza-BCH) derivative that serves as a conformationally constrained, sp3-rich scaffold in medicinal chemistry. The compound bears an N-benzyl protecting group and a bridgehead methyl substituent.

Molecular Formula C13H17N
Molecular Weight 187.28 g/mol
CAS No. 637739-96-9
Cat. No. B6599564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzyl-1-methyl-2-azabicyclo[2.1.1]hexane
CAS637739-96-9
Molecular FormulaC13H17N
Molecular Weight187.28 g/mol
Structural Identifiers
SMILESCC12CC(C1)CN2CC3=CC=CC=C3
InChIInChI=1S/C13H17N/c1-13-7-12(8-13)10-14(13)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
InChIKeyQJYVVEKBHNKPDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyl-1-methyl-2-azabicyclo[2.1.1]hexane (CAS 637739-96-9) – Bicyclic Amine Building Block for Medicinal Chemistry


2-Benzyl-1-methyl-2-azabicyclo[2.1.1]hexane (CAS 637739-96-9) is a 2-azabicyclo[2.1.1]hexane (2-aza-BCH) derivative that serves as a conformationally constrained, sp3-rich scaffold in medicinal chemistry [1]. The compound bears an N-benzyl protecting group and a bridgehead methyl substituent. Its calculated physicochemical properties include a logP of 2.5, a fraction of sp3-hybridized carbons (Fsp3) of 0.54, zero hydrogen-bond donors, and one hydrogen-bond acceptor [2]. These properties position it as a lipophilic, non-donor building block with intermediate three-dimensional character, relevant for fragment-based drug discovery and bioisostere exploration [1][2].

Protecting Group N-Benzyl for neutral hydrogenolysis deprotection
Scaffold Type Conformationally constrained sp3-rich bicyclic amine
Workflow Integration Late-stage deprotection for acid-sensitive multi-step synthesis

Why 2-Benzyl-1-methyl-2-azabicyclo[2.1.1]hexane Cannot Be Replaced by Common 2-Azabicyclo[2.1.1]hexane Analogs


The combination of an N-benzyl substituent and a bridgehead methyl group imparts a unique physicochemical and reactivity profile that is not replicated by unsubstituted, N-Boc, or 1-H analogs. The N-benzyl group functions as a protecting group that can be removed under neutral hydrogenolysis conditions, while the quaternary 1-methyl center eliminates a hydrogen-bond donor and alters the scaffold's lipophilicity and conformational flexibility [1]. Swapping to the corresponding N-Boc-1-methyl analog introduces acid-labile protection that may compromise the strained bicyclic core, and the 1-unsubstituted analog (lacking the bridgehead methyl) presents an additional H-bond donor and different spatial orientation of substituents [1][2]. These differences directly affect synthetic compatibility, physicochemical parameter tuning, and biological target engagement, making generic substitution scientifically inadvisable.

Protecting group mismatch N-Boc analogs require acidic deprotection that may compromise the strained 2-azabicyclo[2.1.1]hexane core.
Hydrogen-bond donor variation 1-Unsubstituted or N-H analogs introduce an H-bond donor, altering permeability and solubility profiles.
Lipophilicity and synthetic compatibility Absence of benzyl and bridgehead methyl may shift logP and reactivity, limiting direct substitution in multi-step routes.

Quantitative Differentiation of 2-Benzyl-1-methyl-2-azabicyclo[2.1.1]hexane from Closest Analogs


LogP Comparison: 2-Benzyl-1-methyl-2-azabicyclo[2.1.1]hexane vs. 1-Methyl-2-azabicyclo[2.1.1]hexane

The target compound exhibits a calculated logP of 2.5, which is substantially higher than the 0.65 CLogP of the debenzylated analog 1-methyl-2-azabicyclo[2.1.1]hexane [1][2]. This difference of approximately 1.85 log units corresponds to a roughly 70-fold increase in lipophilicity, directly impacting membrane permeability and solubility profiles.

logP Comparison
Context-dependent
Target: logP 2.5 Comparator: CLogP 0.65 Δ logP ≈ +1.85 (approx. 70-fold higher lipophilicity)
Reported lipophilicity difference may guide intermediate selection when higher logP is needed.
In silico predictions from different sources; validate experimentally for critical decisions.
Lipophilicity Physicochemical Properties Drug Design

Fraction of sp3-Hybridized Carbons (Fsp3): Impact on Three-Dimensionality

The target compound's Fsp3 is 0.54, compared to a value of 1.00 for the fully saturated 1-methyl-2-azabicyclo[2.1.1]hexane [1][2]. The presence of the benzyl aromatic ring reduces the overall fraction of sp3 carbons, thereby modulating the scaffold's three-dimensional character.

Fsp3 (3D Character)
Context-dependent
Fsp3 = 0.54 (fully saturated analog: Fsp3 ≈ 1.00)
Intermediate Fsp3 may balance solubility and target complementarity vs. flat or fully saturated scaffolds.
Calculated value; class-level property trends should be verified per project.
Fsp3 Three-Dimensionality Drug-Likeness

Hydrogen-Bond Donor Count: Implications for Permeability and Solubility

The target compound has zero hydrogen-bond donors (HBD = 0), whereas the N-unprotected analog 1-methyl-2-azabicyclo[2.1.1]hexane has one HBD (the secondary amine) [1][2]. The absence of HBDs can enhance passive membrane permeability and reduce aqueous solubility.

H-Bond Donor Count
Reported
HBD = 0 (analog with free amine: HBD = 1)
Zero HBD may support permeability screening when transient H-bond masking is desired.
Structural inference; confirm experimentally in permeability assays.
H-Bond Donors Permeability Solubility

Synthetic Utility: Orthogonal Deprotection of 2-Benzyl-1-methyl-2-azabicyclo[2.1.1]hexane

The target compound undergoes clean hydrogenolytic debenzylation to afford 1-methyl-2-azabicyclo[2.1.1]hexane using Pd/C and H₂ in ethanol over 24 hours [1]. This neutral, orthogonal deprotection contrasts with the acidic conditions (e.g., TFA or HCl) required to remove an N-Boc group, which can induce ring-opening or rearrangement in the strained 2-azabicyclo[2.1.1]hexane core [2].

Deprotection Method
Method context
Pd/C, H₂, EtOH, 24 h → 1-methyl-2-azabicyclo[2.1.1]hexane
Neutral hydrogenolysis may preserve strained core; acidic N-Boc cleavage could trigger side reactions.
Method reported for this compound; acid sensitivity inferred from 2-aza-BCH class behavior.
Protecting Group Strategy Hydrogenolysis Synthetic Intermediate

Recommended Application Scenarios for 2-Benzyl-1-methyl-2-azabicyclo[2.1.1]hexane


Protected Building Block for Multi-Step Medicinal Chemistry Synthesis

The compound serves as an advanced intermediate for the preparation of 1-methyl-2-azabicyclo[2.1.1]hexane via mild, neutral hydrogenolysis [1]. This strategy allows the 2-aza-BCH core to be carried through synthetic sequences in a protected, lipophilic form, with the benzyl group removed at a late stage to reveal the secondary amine for further functionalization. The orthogonal deprotection is particularly valuable when acid-labile functionalities are present elsewhere in the molecule [1].

Scaffold for Exploring Bioisosteric Replacements of Benzene Rings

2-Azabicyclo[2.1.1]hexanes, including the title compound, are established bioisosteres of meta- and ortho-disubstituted benzenes [2]. The 2-benzyl-1-methyl derivative provides a direct comparison point for evaluating the impact of replacing a phenyl ring with a saturated bicyclic amine on potency, selectivity, and pharmacokinetic parameters in lead optimization campaigns [2].

Physicochemical Probe for Lipophilicity and H-Bond SAR Studies

With its logP of 2.5 and zero H-bond donors, the compound can be used to systematically probe the effect of lipophilicity and H-bond capacity on target binding and ADME properties [1][3]. Comparative studies with the debenzylated analog (logP 0.65, one HBD) enable medicinal chemists to deconvolute the contributions of the N-substituent to overall biological activity [3].

Application
Selection Property
Validation Focus
Multi-step synthesis with late-stage deprotection
Orthogonal deprotection compatibility
Hydrogenolysis yield and core integrity
Bioisostere scaffold investigation
Conformationally constrained sp3 core
Potency and selectivity shift vs. benzene isostere
Lipophilicity and H-bond SAR probe
Controlled logP and zero HBD
ADME property deconvolution vs. polar analog
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